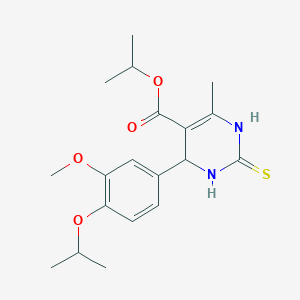![molecular formula C23H23BrN2O3S B286218 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is currently being researched for its potential therapeutic use in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
作用機序
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α. By inhibiting TYK2, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide prevents the activation of downstream signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide has been shown to have a significant impact on the immune system. In preclinical studies, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide was able to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α. This suggests that 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide may be effective in treating autoimmune diseases that are driven by these cytokines.
実験室実験の利点と制限
One advantage of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
1. Investigating the efficacy of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in treating other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in clinical trials.
3. Exploring the potential use of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases.
4. Investigating the potential use of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in other disease areas beyond autoimmune diseases, such as cancer and infectious diseases.
合成法
The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 4-bromobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 2-methylphenylacetic acid to produce the final product.
科学的研究の応用
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide has been the subject of several preclinical studies to determine its efficacy in treating autoimmune diseases. In a study published in the Journal of Immunology, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide was shown to inhibit the production of several key cytokines involved in the immune response, including IL-12, IL-23, and IFN-α. This suggests that 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide may be effective in treating autoimmune diseases that are driven by these cytokines.
特性
分子式 |
C23H23BrN2O3S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-7-13-21(14-8-17)30(28,29)26(15-19-9-11-20(24)12-10-19)16-23(27)25-22-6-4-3-5-18(22)2/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChIキー |
CYRDUVSECBSQGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)






![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)
![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)
![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)
![methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286158.png)